molecular formula C14H18N4O2S B6967347 N'-(2-methoxyethyl)-N'-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide

N'-(2-methoxyethyl)-N'-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide

Cat. No.: B6967347
M. Wt: 306.39 g/mol
InChI Key: ITNXWMDZECQYMJ-UHFFFAOYSA-N
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Description

N’-(2-methoxyethyl)-N’-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide is a complex organic compound that features a thiazole ring, a pyridine ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxyethyl)-N’-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones with thiourea under acidic conditions.

    Introduction of the Pyridine Ring: The thiazole intermediate can be further reacted with a pyridine derivative through nucleophilic substitution or coupling reactions.

    Hydrazide Formation: The final step involves the reaction of the thiazole-pyridine intermediate with hydrazine derivatives under controlled conditions to form the hydrazide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxyethyl)-N’-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted thiazole or pyridine derivatives.

Scientific Research Applications

N’-(2-methoxyethyl)-N’-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(2-methoxyethyl)-N’-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-methoxyethyl)-N’-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide: shares similarities with other thiazole and pyridine derivatives.

    Thiazole Derivatives: Compounds like 2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide.

    Pyridine Derivatives: Compounds like 2-(2-pyridin-2-yl)acetohydrazide.

Uniqueness

The uniqueness of N’-(2-methoxyethyl)-N’-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide lies in its combined structural features, which provide a unique set of chemical and biological properties

Properties

IUPAC Name

N'-(2-methoxyethyl)-N'-methyl-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-18(7-8-20-2)17-13(19)9-11-10-21-14(16-11)12-5-3-4-6-15-12/h3-6,10H,7-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNXWMDZECQYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)NC(=O)CC1=CSC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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